molecular formula C14H12N4O B8419317 N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Cat. No.: B8419317
M. Wt: 252.27 g/mol
InChI Key: VHZUNVLSLOSGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C14H12N4O and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C14H12N4O/c19-14(17-8-11-3-1-2-5-16-11)12-7-10-4-6-15-9-13(10)18-12/h1-7,9,18H,8H2,(H,17,19)

InChI Key

VHZUNVLSLOSGAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC3=C(N2)C=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (Example 4) (0.06 g, 0.21 mmol) in N,N-dimethylformamide (4.2 mL) was warmed to 60° C. under a nitrogen atmosphere. To the stirring solution were added triethylamine (0.06 mL, 0.43 mmol) and palladium dichloride (spatula tip, catalytic amount), and the reaction mixture was placed under a hydrogen atmosphere. The formation of palladium black was observed within 15 min. After stirring at 60° C. for 2 h, the heating bath was removed and the reaction mixture was stirred at room temperature overnight under a hydrogen atmosphere. The crude reaction mixture was filtered through a pad of diatomaceous earth, and the filtrate was concentrated. The residue was dissolved in ethyl acetate and washed with saturated NH4Cl and saturated NaCl, and dried over Na2SO4. Filtration and concentration provided N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (0.015 g, 25%) as an off-white solid: mp 230-236 C; 1H NMR (300 MHz, CD3OD) δ4.73 (2H, s), 7.20 (1H, s), 7.31-7.35 (1H, m), 7.46 (1H, d, J=7.9 Hz), 7.67 (1H, d, J=5.6 Hz), 7.79-7.83 (1H, m), 8.12 (1H, d, J=5.6 Hz), 8.50-8.52 (1H, m), 8.79 (1H, s); ESI MS m/z 253 [C14H12N4O+H]+; HPLC (Method A) 95.5% (AUC), tR=16.7 min.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Name
palladium dichloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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